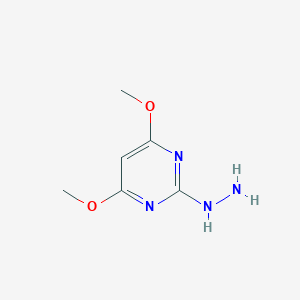

2-Hydrazinyl-4,6-dimethoxypyrimidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(4,6-dimethoxypyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-11-4-3-5(12-2)9-6(8-4)10-7/h3H,7H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKILCAADKPWDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560806 | |

| Record name | 2-Hydrazinyl-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13223-30-8 | |

| Record name | 2-Hydrazinyl-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Thermodynamic and Synthetic Profiling of 2-Hydrazinyl-4,6-dimethoxypyrimidine: A Technical Guide

Executive Summary

2-Hydrazinyl-4,6-dimethoxypyrimidine (CAS: 13223-30-8) is a critical heterocyclic building block, predominantly utilized in the synthesis of highly active sulfonylurea herbicides (e.g., azimsulfuron, imazosulfuron) and advanced pharmaceutical APIs. For researchers and drug development professionals, the melting point of this intermediate is not merely a physical constant; it is a primary, self-validating quality attribute that dictates the success of downstream coupling reactions.

This whitepaper provides an in-depth technical analysis of the crystal lattice dynamics, melting point causality, and the self-purifying synthetic protocols required to achieve high-purity 2-hydrazinyl-4,6-dimethoxypyrimidine.

Physicochemical Profile & Crystal Lattice Dynamics

The melting point of pure 2-hydrazinyl-4,6-dimethoxypyrimidine is strictly defined in the range of 193–195 °C [1]. For a relatively small organic molecule (MW 170.17 g/mol ), this elevated melting transition indicates a highly ordered and rigid crystal lattice.

The Causality of the High Melting Point

The thermodynamic stability of this compound is driven by extensive intermolecular hydrogen bonding.

-

Hydrogen Bond Donors: The terminal

and internal -

Hydrogen Bond Acceptors: The pyrimidine ring nitrogens and the oxygen atoms of the methoxy (

) groups act as strong hydrogen bond acceptors.

This donor-acceptor synergy creates a robust 3D supramolecular network. When impurities are introduced—such as unreacted starting materials that lack the hydrazine donor—they terminate the hydrogen bond chains. This creates lattice defects that require significantly less thermal energy to break, directly causing melting point depression and peak broadening. Therefore, the melting point acts as a highly sensitive, self-validating metric for supramolecular purity.

Table 1: Core Physicochemical Properties

| Property | Value |

| IUPAC Name | (4,6-dimethoxypyrimidin-2-yl)hydrazine |

| CAS Registry Number | 13223-30-8 |

| Molecular Formula | C₆H₁₀N₄O₂ |

| Molecular Weight | 170.17 g/mol |

| Melting Point | 193 – 195 °C |

| Appearance | White to off-white crystalline powder |

Synthesis & Its Impact on Purity (Self-Validating Protocol)

To achieve the sharp 193–195 °C melting point, the synthesis must minimize lattice-disrupting impurities. The optimal industrial method utilizes an aqueous heterogeneous reaction[2].

Step-by-Step Aqueous Synthesis Methodology

-

Dispersion: Charge a reaction vessel with 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine and deionized water.

-

Causality: The starting material is insoluble in water, creating a heterogeneous suspension. This prevents premature degradation of the pyrimidine ring.

-

-

Reagent Addition: Add hydrazine hydrate (1.0 to 5.0 molar equivalents) dropwise under a nitrogen stream.

-

Thermal Activation: Heat the mixture to 50 °C and maintain stirring for 5 hours.

-

Causality: The reaction proceeds at the solid-liquid interface. As the methylsulfonyl leaving group is displaced, the highly water-soluble byproduct (methanesulfinic acid) dissolves into the aqueous phase.

-

-

Heterogeneous Nucleation: Cool the reaction solution to room temperature (20–25 °C).

-

Causality: The target product, 2-hydrazinyl-4,6-dimethoxypyrimidine, possesses low aqueous solubility. It spontaneously precipitates out of the solution as highly pure crystals, leaving the soluble impurities behind.

-

-

Isolation & Washing: Filter the precipitate and wash thoroughly with cold deionized water.

-

Vacuum Drying: Dry the crystals under vacuum at 60 °C until a constant weight is achieved.

Self-Validation: If the protocol is executed correctly, the resulting white crystalline powder will immediately exhibit a sharp melting point of 193–195 °C without the need for secondary recrystallization[2].

Fig 1: Self-purifying aqueous synthesis workflow of 2-Hydrazinyl-4,6-dimethoxypyrimidine.

Analytical Methodologies for Melting Point Determination

To accurately verify the 193–195 °C threshold, Differential Scanning Calorimetry (DSC) is prioritized over traditional capillary methods due to its ability to map the exact thermodynamic endotherm.

Step-by-Step DSC Protocol

-

Sample Preparation: Accurately weigh 1.5 to 2.5 mg of the dried 2-hydrazinyl-4,6-dimethoxypyrimidine into a standard aluminum DSC pan and crimp the lid.

-

Causality: Keeping the sample mass low (under 3 mg) prevents thermal gradients within the crystalline powder, ensuring a sharp, artifact-free endothermic peak.

-

-

Atmospheric Control: Place the pan in the DSC cell and purge with dry Nitrogen (

) at 50 mL/min.-

Causality: Nitrogen prevents oxidative degradation of the electron-rich hydrazine moiety at elevated temperatures, which would artificially broaden the melting profile.

-

-

Thermal Ramping: Equilibrate the system at 25 °C, then initiate a heating ramp at a rate of 10 °C/min up to 210 °C.

-

Causality: A 10 °C/min ramp provides the optimal signal-to-noise ratio for the heat flow sensor. Slower rates risk pre-melt degradation, while faster rates induce thermal lag.

-

-

Data Extraction: Calculate the extrapolated onset temperature. For high-purity material, the onset must be

193.0 °C.

Fig 2: Differential Scanning Calorimetry (DSC) workflow for melting point determination.

Impurity Profiling and Melting Point Depression

Understanding how specific impurities affect the melting point allows chemists to reverse-engineer synthetic failures based purely on thermal data.

Table 2: Impurity Profile and Melting Point Depression Effects

| Impurity | Source | Effect on Crystal Lattice | Expected m.p. Shift |

| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | Unreacted starting material | Steric hindrance; disrupts H-bonding network | -2 to -5 °C, broadened range |

| Hydrazine Hydrate (Residual) | Incomplete vacuum drying | Solvation/Hydration of the lattice | -5 to -10 °C, baseline drift in DSC |

| 2-Amino-4,6-dimethoxypyrimidine | Degradation / Side reaction | Competes for pyrimidine N-sites | -1 to -3 °C |

When the melting point drops below 190 °C, it is an immediate indicator of lattice solvation (retained water) or incomplete phase separation during the heterogeneous nucleation step[2]. In such cases, re-slurrying the product in cold water followed by rigorous vacuum drying is required to restore the supramolecular integrity.

References

-

Hubei Baidu Chemical Co., Ltd. Title: 4,6-二羟基-2-甲氧基嘧啶(1758-98-1) - 湖北摆渡化学有限公司 (Includes CAS 13223-30-8 property data) Source: Baidu Huaxue URL:[Link]

- Google Patents Title: JP3259196B2 - Method for producing 2-hydrazino-4,6-dimethoxypyrimidine Source: Google Patents URL

Sources

2-Hydrazinyl-4,6-dimethoxypyrimidine material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data Sheet for 2-Hydrazinyl-4,6-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A summary of the known and estimated physicochemical properties of 2-Hydrazinyl-4,6-dimethoxypyrimidine and its close analog, 2-Hydrazinyl-4,6-dimethylpyrimidine, is presented below. This information is critical for understanding the compound's behavior under various experimental and storage conditions.

| Property | 2-Hydrazinyl-4,6-dimethoxypyrimidine | 2-Hydrazinyl-4,6-dimethylpyrimidine |

| CAS Number | Not explicitly found | 23906-13-0[1][2] |

| Molecular Formula | C6H10N4O2 | C6H10N4[1] |

| Molecular Weight | 170.17 g/mol | 138.17 g/mol [3] |

| Appearance | Likely a solid | White to pale-yellow or yellow-brown solid[4] |

| Solubility | Low solubility in water[5] | Data not available |

| Storage Temperature | Store in a cool, dry place | Inert atmosphere, store in freezer, under -20°C[1][4] |

Hazard Identification and GHS Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, and data from the closely related 2-Hydrazinyl-4,6-dimethylpyrimidine, the following hazards are anticipated for 2-Hydrazinyl-4,6-dimethoxypyrimidine.

Hazard Statements:

-

H315: Causes skin irritation. [4]

-

H319: Causes serious eye irritation. [4]

-

H332: Harmful if inhaled. [4]

-

H335: May cause respiratory irritation. [4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.[6]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.[3]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[6]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[6]

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.[3][7]

Experimental Workflow: Safe Handling and Emergency Response

The following diagram illustrates the necessary workflow for safely handling 2-Hydrazinyl-4,6-dimethoxypyrimidine, from initial risk assessment to emergency procedures.

Caption: A workflow for the safe handling and emergency response for 2-Hydrazinyl-4,6-dimethoxypyrimidine.

First-Aid Measures

In the event of exposure to 2-Hydrazinyl-4,6-dimethoxypyrimidine, the following first-aid measures should be taken immediately.

-

In case of skin contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[7]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[4][7]

-

If inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms occur, seek medical attention.[7]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.[3]

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards arising from the chemical: During a fire, hazardous decomposition products may be formed, including carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Special protective equipment for firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Accidental Release Measures

-

Personal precautions, protective equipment, and emergency procedures: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection, to avoid breathing dust and to prevent contact with skin and eyes.

-

Environmental precautions: Prevent the material from entering drains or waterways.

-

Methods and materials for containment and cleaning up: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available. However, hydrazinyl compounds can be reactive.

-

Chemical stability: The compound is expected to be stable under recommended storage conditions.

-

Possibility of hazardous reactions: No hazardous reactions are known under normal conditions of use.

-

Conditions to avoid: Avoid moisture and exposure to incompatible materials.

-

Incompatible materials: Strong oxidizing agents.

-

Hazardous decomposition products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Toxicological Information

While specific toxicological data for 2-Hydrazinyl-4,6-dimethoxypyrimidine is not available, the information for its dimethyl analog provides a basis for assessing its potential toxicity.

-

Skin corrosion/irritation: Causes skin irritation.[4]

-

Serious eye damage/eye irritation: Causes serious eye irritation.[4]

-

Respiratory or skin sensitization: No data available, but some pyrimidine derivatives can cause skin sensitization.

-

Germ cell mutagenicity: No data available.

-

Carcinogenicity: No data available. It is important to note that some hydrazine compounds are considered possibly carcinogenic to humans.

-

Reproductive toxicity: No data available.

-

Specific target organ toxicity - single exposure: May cause respiratory irritation.[4]

-

Specific target organ toxicity - repeated exposure: No data available.

-

Aspiration hazard: No data available.

Ecological Information

No specific ecological data is available for 2-Hydrazinyl-4,6-dimethoxypyrimidine. As a general precaution, this compound should not be allowed to enter the environment.

Disposal Considerations

Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. The disposal of chemical waste must be handled by a licensed professional waste disposal service.

Transport Information

Transport information will depend on the specific hazards of the compound, which have not been fully determined. It is recommended to consult with a professional for proper shipping and transport classification.

Regulatory Information

This compound may be subject to various national and international regulations. It is the responsibility of the user to ensure compliance with all applicable laws and regulations.

Conclusion

References

-

PubChem. 2-Hydrazinyl-4,6-dimethylpyrimidine. [Link]

-

Chemchart. 2-hydrazinyl-4,6-dimethylpyrimidine (23906-13-0). [Link]

-

ChemBK. 2-Hydrazino-4,6-dimethylpyrimidine. [Link]

-

ResearchGate. An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine. [Link]

- Google Patents. Method for producing 2-hydrazino-4,6-dimethoxypyrimidine.

Sources

- 1. 2-Hydrazinyl-4,6-dimethylpyrimidine | 23906-13-0 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. 2-Hydrazinyl-4,6-dimethylpyrimidine | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydrazinyl-4,6-dimethylpyrimidine | 23906-13-0 [sigmaaldrich.com]

- 5. JP3259196B2 - Method for producing 2-hydrazino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

The Hydrazino Group in Pyrimidine Chemistry: A Gateway to Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of biologically active compounds. Among the various functional groups that can adorn this privileged scaffold, the hydrazino moiety stands out for its exceptional reactivity and synthetic versatility. This guide provides a comprehensive exploration of the chemistry of hydrazinopyrimidines, delving into their synthesis, reactivity, and application as precursors to a diverse range of fused heterocyclic systems. By elucidating the mechanistic underpinnings of key transformations and providing detailed experimental protocols, this document aims to empower researchers in the fields of drug discovery and synthetic organic chemistry to harness the full potential of this remarkable class of compounds.

Introduction: The Significance of Hydrazinopyrimidines

The fusion of a pyrimidine ring with a hydrazino group gives rise to a class of compounds with a rich and diverse chemical profile. The inherent nucleophilicity of the hydrazino group, coupled with the electronic properties of the pyrimidine ring, makes these molecules highly reactive and amenable to a wide array of chemical transformations. This reactivity has been extensively exploited in the synthesis of various fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, triazolo[4,3-c]pyrimidines, and pyrimido[5,4-e]-as-triazines, many of which exhibit significant pharmacological activities.[1] The structural analogy of some of these fused systems to endogenous purines has made them attractive targets for the development of novel therapeutic agents, including kinase inhibitors and anticancer drugs.[2][3]

This guide will provide a detailed overview of the synthesis of hydrazinopyrimidines, with a focus on the widely employed nucleophilic aromatic substitution (SNAr) of halopyrimidines. The core of this document will then explore the rich reactivity of the hydrazino group, dissecting the key cyclization and condensation reactions that enable the construction of complex heterocyclic frameworks. Throughout this guide, a strong emphasis will be placed on understanding the mechanistic principles that govern these transformations, providing a rational basis for reaction design and optimization.

Synthesis of Hydrazinopyrimidines: A Practical Approach

The most prevalent and practical method for the synthesis of hydrazinopyrimidines involves the nucleophilic aromatic substitution of a suitable halopyrimidine with hydrazine hydrate. The success of this reaction is contingent on several factors, including the nature of the halogen, the electronic properties of the pyrimidine ring, and the reaction conditions.

The SNAr Reaction: Mechanism and Key Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic hydrazine attacks the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the halide anion restores the aromaticity of the pyrimidine ring, yielding the desired hydrazinopyrimidine.

Caption: General mechanism of the SNAr reaction for the synthesis of hydrazinopyrimidines.

Causality Behind Experimental Choices:

-

Choice of Halogen: The reactivity of halopyrimidines in SNAr reactions generally follows the order F > Cl > Br > I. While fluoropyrimidines are the most reactive, chloropyrimidines are more commonly used due to their lower cost and ease of preparation.

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the pyrimidine ring enhances its electrophilicity, thereby accelerating the rate of nucleophilic attack.[4]

-

Excess Hydrazine Hydrate: An excess of hydrazine hydrate is often employed to ensure complete consumption of the starting halopyrimidine and to drive the reaction to completion.[4] However, a large excess can complicate the work-up procedure.

-

Solvent: Polar aprotic solvents such as ethanol, isopropanol, or dioxane are commonly used as they can effectively solvate the ionic intermediates.[4]

-

Temperature: The reaction often requires heating to proceed at a practical rate. Refluxing in a suitable solvent is a common practice.

Experimental Protocol: Synthesis of 2-Hydrazinopyrimidine

This protocol provides a general procedure for the synthesis of 2-hydrazinopyrimidine from 2-chloropyrimidine.

Materials:

-

2-Chloropyrimidine

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 2-chloropyrimidine (1 equivalent) in ethanol.

-

To the stirred solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Troubleshooting:

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure sufficient excess of hydrazine hydrate is used.[4] |

| Poor quality of starting materials | Use freshly distilled or purified 2-chloropyrimidine and hydrazine hydrate. | |

| Formation of Di-substituted Product | Use of a di-halopyrimidine with a large excess of hydrazine | Use a stoichiometric amount of hydrazine at a lower temperature. |

| Product is an oil or difficult to crystallize | Presence of impurities | Purify by column chromatography. |

The Reactive Hub: Exploring the Chemistry of the Hydrazino Group

The hydrazino group in pyrimidines is a versatile functional handle that can participate in a wide range of chemical transformations. The two nitrogen atoms of the hydrazino group exhibit distinct reactivity, with the terminal nitrogen being more nucleophilic. This differential reactivity is the key to the selective formation of various fused heterocyclic systems.

Cyclization Reactions: Building Fused Heterocyclic Systems

The reaction of hydrazinopyrimidines with bifunctional electrophiles is a powerful strategy for the construction of fused pyrimidine derivatives.

The condensation of 4-hydrazinopyrimidines with 1,3-dicarbonyl compounds or their equivalents is a classic and efficient method for the synthesis of pyrazolo[3,4-d]pyrimidines.[2] The reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.

Caption: General pathway for the synthesis of pyrazolo[3,4-d]pyrimidines.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

This protocol describes the synthesis of a pyrazolo[3,4-d]pyrimidine from a 4-hydrazinopyrimidine and a β-ketoester.[5]

Materials:

-

4-Hydrazinopyrimidine derivative

-

β-Ketoester (e.g., ethyl acetoacetate)

-

Glacial acetic acid or ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

In a round-bottom flask, dissolve the 4-hydrazinopyrimidine derivative (1 equivalent) in glacial acetic acid or ethanol.

-

Add the β-ketoester (1-1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

The reaction of hydrazinopyrimidines with one-carbon electrophiles, such as formic acid, orthoesters, or cyanogen bromide, provides a route to triazolopyrimidines. The initial reaction typically yields the kinetically favored[1][6][7]triazolo[4,3-c]pyrimidine, which can then rearrange to the thermodynamically more stable[1][6][7]triazolo[1,5-c]pyrimidine isomer under acidic or thermal conditions.[8]

Caption: Synthesis of triazolopyrimidines and the Dimroth rearrangement.

Condensation Reactions: Formation of Hydrazones

The terminal amino group of the hydrazino moiety readily condenses with aldehydes and ketones to form stable hydrazones. This reaction is often catalyzed by a small amount of acid. The resulting hydrazones can be valuable intermediates for further transformations or can themselves exhibit biological activity.[9]

Experimental Protocol: General Procedure for Hydrazone Formation

Materials:

-

Hydrazinopyrimidine derivative

-

Aldehyde or ketone

-

Ethanol or methanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the hydrazinopyrimidine derivative (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

Add the aldehyde or ketone (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Stir the reaction mixture at room temperature for 1-6 hours. The progress of the reaction can be monitored by TLC.

-

The product often precipitates from the reaction mixture upon completion. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.

Characterization of Hydrazinopyrimidines and their Derivatives

The structural elucidation of newly synthesized hydrazinopyrimidines and their derivatives relies on a combination of spectroscopic techniques.

| Technique | Key Observables |

| ¹H NMR | - NH and NH₂ protons: Broad singlets, typically in the range of δ 4-10 ppm, which are exchangeable with D₂O. - Aromatic protons: Signals in the aromatic region (δ 7-9 ppm) characteristic of the pyrimidine ring and any other aromatic substituents. - Alkyl protons: Signals in the aliphatic region (δ 0-5 ppm) corresponding to any alkyl groups present.[10][11] |

| ¹³C NMR | - Pyrimidine ring carbons: Signals in the aromatic region (δ 140-170 ppm). - Carbonyl carbons (in derivatives): Signals in the downfield region (δ 160-200 ppm).[12] |

| IR Spectroscopy | - N-H stretching: Characteristic broad bands in the region of 3100-3500 cm⁻¹ for the NH and NH₂ groups. - C=N stretching: Bands in the region of 1500-1650 cm⁻¹ for the pyrimidine ring. - C=O stretching (in derivatives): Strong absorption band in the region of 1650-1750 cm⁻¹.[13][14] |

| Mass Spectrometry | Provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. |

Conclusion and Future Perspectives

The hydrazino group serves as a powerful synthetic tool in pyrimidine chemistry, enabling the construction of a diverse array of fused heterocyclic systems with significant potential in drug discovery. A thorough understanding of the underlying reaction mechanisms and the factors that influence reactivity is paramount for the rational design and efficient synthesis of novel pyrimidine-based compounds. The experimental protocols and troubleshooting guides provided herein offer a practical framework for researchers to explore the rich chemistry of hydrazinopyrimidines.

Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, including the use of microwave-assisted synthesis and green reaction conditions. Furthermore, the continued exploration of the biological activities of novel hydrazinopyrimidine derivatives and their fused heterocyclic counterparts will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

-

Synthesis of Fused Pyrimidines from Hydrazinopyrimidines and Their Related Compounds. Journal of the Japan Society for Analytical Chemistry. [Link]

-

Synthesis and Spectral Characterization of Substituted Acetophenone-Derived 4-Hydrazinyl-7H-Pyrrolo[2,3-d]pyrimidine Analogues for Enhanced Antimicrobial Activity. ResearchGate. [Link]

-

Mechanism of the formation 1,2,4-triazole from hydrazines and cyanides. ResearchGate. [Link]

-

Synthetic Chemistry of Pyrimidines and Fused Pyrimidines: A Review. ResearchGate. [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org. [Link]

-

A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][6][7]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]

-

Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. RASAYAN Journal of Chemistry. [Link]

-

Hydrazines and Azo‐Compounds in the Synthesis of Heterocycles Comprising N—N Bond. Semantic Scholar. [Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

-

Synthesis of 1,2,4 triazole compounds. ISRES. [Link]

-

Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. [Link]

-

Synthesis of N‐heterocycles via cyclization of hydrazones. ResearchGate. [Link]

-

Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. [Link]

-

Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Arkivoc. [Link]

-

Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. [Link]

-

A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. [Link]

-

Recent progress in reactivity study and synthetic application of N-heterocyclic phosphorus hydrides. Oxford Academic. [Link]

-

Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. PMC. [Link]

-

Synthesis, spectral investigation and biological evaluation of novel hydrazones derivative of substituted 1,2-dihydropyrimidine ring. ResearchGate. [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. [Link]

-

Switchable Multicomponent Cyclization Reactions to Access Fluoroalkylated Dihydropyrimidines and Pyrimidines Under Sol-vent-Free Conditions. ResearchGate. [Link]

-

Hydrazones – Knowledge and References. Taylor & Francis. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. PMC. [Link]

-

Conditions and yields for synthesized compounds. ResearchGate. [Link]

-

Mechanisms of heterocycle ring formation. Part 5. A carbon-13 nuclear magnetic resonance study of pyrazolinone synthesis by the reaction of β-ketoesters with substituted hydrazines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

[2,2-Hydrazinopyrimidines With Branched Substituents as Potential Antitumor Agents. Condensation With hydrazine-N,N-dicarboxamidine]. PubMed. [Link]

-

Efficient parallel synthesis of privileged benzopyranylpyrazoles via regioselective condensation of beta-keto aldehydes with hydrazines. PubMed. [Link]

-

ChemInform Abstract: Cyclization Reactions of Hydrazones. Part 32. Synthesis of Some Pyrazolylhydrazones and Study of Their Cyclization. ResearchGate. [Link]

-

Analysis of Functional Groups using Infrared (IR) Spectroscopy. Bellevue College. [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

-

New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidine-4,6-dione and 1,3-dimethyl-5-arylidenebarbituric acid derivatives. Chimica Techno Acta. [Link]

-

Synthesis, characterization and biological evaluation of substituted pyrimidines. ResearchGate. [Link]

-

Acid Catalyzed Cyclization Reaction of 3-Hydrazono-1,1,1-trifluoro-2-alkanones to 6-Trifluoromethyl-3,6-dihydro-2H-[1][7][15]oxadiazines. Sci-Hub. [Link]

-

Synthesis of β-keto esters by cross-Claisen condensation. ResearchGate. [Link]

-

2-Hydrazinopyridine - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Universiti Kebangsaan Malaysia. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

The chemistry of pyrazolopyrimidines and their applications. TSI Journals. [Link]

-

β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. [Link]

-

How to Interpret an IR Spectrum and Identify the RIGHT Functional Group. YouTube. [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). ResearchGate. [Link]

-

Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. ResearchGate. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

- 1. Synthesis of Fused Pyrimidines from Hydrazinopyrimidines and Their Related Compounds [jstage.jst.go.jp]

- 2. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scirp.org [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. ukm.my [ukm.my]

- 12. spectrabase.com [spectrabase.com]

- 13. bellevuecollege.edu [bellevuecollege.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

The Electronic Modulation of Pyrimidines: Exploiting the Methoxy Group in Drug Design and Synthesis

Introduction: The Pyrimidine Scaffold and Electronic Tuning

In medicinal chemistry and organic synthesis, the pyrimidine ring is a privileged, yet electronically demanding, scaffold. Inherently electron-deficient due to the presence of two highly electronegative nitrogen atoms in the aromatic system, unsubstituted pyrimidine is highly susceptible to nucleophilic aromatic substitution (SNAr) but notoriously resistant to electrophilic aromatic substitution (EAS).

However, as application scientists, we frequently need to override this inherent deficiency to functionalize the ring or tune its binding affinity to biological targets. The introduction of a methoxy group (-OCH₃) serves as a powerful tool for this exact purpose. While oxygen exerts an inductive electron-withdrawing effect (-I), its ability to donate lone-pair electrons into the aromatic π-system via resonance (+M effect) overwhelmingly dominates at the ortho and para positions [1]. This whitepaper explores the causality behind the methoxy group's electron-donating effects, its impact on pyrimidine reactivity, and how these principles are applied in modern drug development.

Mechanistic Causality: The "Push-Pull" of the Methoxy Group

The addition of a methoxy group fundamentally rewires the electronic landscape of the pyrimidine core. This electronic modulation dictates the synthetic pathways available to researchers:

-

Activation Toward Electrophilic Aromatic Substitution (EAS): Standard pyrimidines fail to undergo EAS (like nitration or halogenation) because the electron-poor ring destabilizes the requisite arenium ion intermediate[2]. By installing a methoxy group at the C4 position, the +M resonance effect pushes electron density specifically to the C5 position. This localized electron enrichment stabilizes the cationic intermediate, allowing EAS to proceed under standard conditions [2].

-

Deactivation and Regioselectivity in SNAr: Pyrimidines naturally excel at SNAr. However, in polyhalogenated pyrimidines (e.g., 5-bromo-2-chloro-4-methoxypyrimidine), the methoxy group increases the overall electron density of the ring. This effectively deactivates adjacent halogenated positions toward further nucleophilic attack [3]. Chemists exploit this to achieve strict regiocontrol, allowing for sequential, site-specific cross-coupling or substitution reactions.

Caption: Logical flow of methoxy group electronic effects on pyrimidine reactivity.

Application in Kinase Inhibitor Design

The pyrimidine core is a well-established scaffold for designing kinase inhibitors, particularly for targets like PI3K and FLT3 [4]. In the context of structure-based drug design, the methoxy group is not merely a steric filler; it is a deliberate electronic and physicochemical modulator:

-

Hinge-Binding Optimization (pKa Modulation): The electron-donating nature of the methoxy group subtly increases the basicity (pKa) of the adjacent pyrimidine nitrogens. This increased electron density strengthens the hydrogen bond acceptor capability of the pyrimidine nitrogen when docking into the kinase hinge region (typically interacting with the backbone NH of Met or Cys residues).

-

Solubility and Pharmacokinetics: Structure-Activity Relationship (SAR) studies frequently demonstrate that replacing highly lipophilic or metabolically labile groups with a methoxy-pyrimidine substituent can drastically improve aqueous solubility and cellular potency, leading to better bioavailability in pharmacokinetic profiling [5].

Quantitative Data: NMR as a Probe for Electronic Density

To empirically validate the electron-donating effect of the methoxy group, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The increased electron density shields the adjacent protons and carbons, resulting in characteristic upfield shifts compared to the unsubstituted pyrimidine [3, 6].

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (CDCl₃) Illustrating the Shielding Effect

| Compound | ¹H NMR: H2 (ppm) | ¹H NMR: H5 (ppm) | ¹H NMR: H6 (ppm) | ¹³C NMR: C5 (ppm) | Electronic Observation |

| Pyrimidine | ~9.20 | ~7.30 | ~8.70 | ~121.0 | Baseline electron-deficient core. |

| 4-Methoxypyrimidine | ~8.80 | ~6.80 | ~8.40 | ~105.5 | Strong shielding at H5/C5 due to ortho +M effect. |

| 2-Methoxypyrimidine | N/A | ~6.95 | ~8.50 | ~115.0 | Shielding at H5/C5 due to para +M effect. |

Note: The dramatic upfield shift of H5 from ~7.30 ppm to ~6.80 ppm in 4-methoxypyrimidine is direct quantitative evidence of the +M resonance effect increasing electron density at the C5 carbon.

Experimental Protocols: A Self-Validating Synthetic Workflow

To leverage these electronic effects, robust synthetic protocols are required. The following methodology outlines a self-validating system for synthesizing a methoxypyrimidine via SNAr, specifically designed to maintain regiocontrol.

Protocol: Regioselective Synthesis of 4-Methoxy-2-chloropyrimidine

Objective: Selectively install a methoxy group at the C4 position of 2,4-dichloropyrimidine while leaving the C2 chlorine intact for downstream cross-coupling.

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol (0.5 M concentration).

-

Causality: Methanol is chosen as the solvent to match the nucleophile (methoxide), preventing unwanted transesterification or mixed-ether side reactions.

-

-

Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add a solution of sodium methoxide (NaOMe, 1.05 eq) in methanol over 15 minutes.

-

Causality: The C4 position is inherently more electrophilic than the C2 position because the resulting Meisenheimer complex at C4 is stabilized by both ring nitrogens. Maintaining the reaction at 0 °C ensures strict kinetic control, preventing over-substitution to 2,4-dimethoxypyrimidine.

-

-

Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor via LC-MS.

-

Self-Validation: The reaction is complete when the starting material mass (m/z ~148) is fully replaced by the monochloro-monomethoxy product mass (m/z ~144).

-

-

Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining methoxide. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Structural Validation (NMR): Analyze the crude product via ¹H NMR.

-

Self-Validation: Regiochemistry is confirmed by the splitting pattern. If substitution correctly occurred at C4, the H5 proton will appear as a doublet (coupled to H6) shifted significantly upfield (~6.8 ppm) due to the newly installed electron-donating methoxy group.

-

Caption: Step-by-step self-validating workflow for the regioselective synthesis of methoxypyrimidines.

References

-

16.5: An Explanation of Substituent Effects - Chemistry LibreTexts Chemistry LibreTexts [Link]

-

Aromatic heterocycles 1: structures and reactions GCW Gandhinagar[Link]

- WO2007084786A1 - Pyrimidine derivatives used as pi-3 kinase inhibitors Google P

-

Small Molecule Highlights #19 – January 2024 Dalriada Drug Discovery [Link]

-

Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents National Institutes of Health (NIH) [Link]

Tautomeric Dynamics of Hydrazinylpyrimidines: A Technical Guide to Structural Elucidation and Analytical Validation

Executive Summary

Hydrazinylpyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, antimicrobial agents, and antioxidants. However, their structural plasticity—specifically their ability to undergo prototropic tautomerism—presents a significant challenge during drug design and lead optimization[1]. The equilibrium between the amino (hydrazino) and imino (hydrazono) forms dictates the molecule's hydrogen-bonding network, directly impacting target binding affinity, solubility, and pharmacokinetic profiles. This whitepaper provides an in-depth mechanistic analysis of hydrazinylpyrimidine tautomerism and outlines a self-validating analytical workflow for its precise elucidation.

Mechanistic Drivers of Tautomeric Equilibria

The tautomerism of 2-hydrazinopyrimidines and related guanidine-like heterocycles is governed by a delicate balance of thermodynamic forces. The core equilibrium exists between the amino (hydrazino) form, where the exocyclic nitrogen is single-bonded to the pyrimidine ring, and the imino (hydrazono) form, characterized by an exocyclic double bond[2].

Aromatic Stabilization vs. Electronegativity

The primary driver of tautomeric preference in pyrimidine systems is the preservation of cyclic aromaticity. When the exocyclic nitrogen is part of a hydrazino group, the pyrimidine ring retains its full 6π-electron aromatic stabilization. Consequently, 2-hydrazino-4,6-dimethylpyrimidine and similar derivatives exist predominantly in the amino (hydrazino) tautomer in solution[2].

Conversely, in systems where the heterocyclic core is fused or heavily substituted with electron-withdrawing groups (e.g., 2-hydrazono-3-phenylquinazolin-4(3H)-ones), the equilibrium can shift. The hydrogen atom attached to the most electronegative nitrogen becomes highly acidic, driving the double bond to the exocyclic position to form the imino (hydrazono) tautomer[2].

Solvent Effects

Solvent polarity and hydrogen-bonding capacity heavily influence these equilibria. Protic solvents (like water or methanol) can stabilize the more polar imino forms through intermolecular hydrogen bonding, whereas aprotic solvents (like DMSO) often lock the molecule into its intrinsically most stable intramolecular conformation.

Analytical Workflows: A Self-Validating Approach

Standard

N NMR Spectroscopy

N NMR is the gold standard for elucidating nitrogenous tautomers[2]. Because the natural abundance of-

Causality: By measuring

and

Density Functional Theory (DFT)

Empirical NMR data must be validated against theoretical energy calculations. DFT (typically utilizing the B3LYP functional and 6-311+G basis set) calculates the relative Gibbs free energy (

Logical workflow for elucidating hydrazinylpyrimidine tautomers using NMR and DFT.

Quantitative Data: Tautomeric Stability

The following table summarizes the tautomeric preferences of key pyrimidine and related guanidine derivatives based on combined NMR and DFT studies[2].

| Compound Class | Predominant Form (in DMSO) | Relative Energy Difference ( | Primary Driving Force |

| 2-Aminopyrimidine | Amino | ~5.6 kcal/mol (favors amino) | Aromatic stabilization of the pyrimidine ring. |

| 2-Hydrazinopyrimidine derivatives | Amino (Hydrazino) | > 5.0 kcal/mol (favors amino) | Preservation of 6π-electron cyclic system. |

| 2-Hydrazono-3-phenylquinazolin-4-ones | Imino (Hydrazono) | Favors imino | High acidity of the proton on the electronegative nitrogen. |

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic step includes a thermodynamic rationale, and the analytical steps are optimized to prevent artifactual data.

Protocol A: Synthesis of Hydrazinylpyrimidine Derivatives

The goal of this protocol is to synthesize the target scaffold via nucleophilic aromatic substitution (S

-

Reagent Preparation: Dissolve 1.0 equivalent of the chosen 2-chloropyrimidine derivative in absolute ethanol (0.2 M concentration).

-

Causality: Absolute ethanol is chosen because it easily dissolves the starting halide but acts as a poor solvent for the highly polar hydrazinyl product, driving precipitation and shifting the reaction equilibrium forward.

-

-

Nucleophilic Addition: Cool the reaction flask to 0°C using an ice bath. Add 3.0 equivalents of hydrazine hydrate dropwise over 15 minutes.

-

Causality: The S

Ar reaction is highly exothermic. Controlling the temperature prevents the formation of symmetrical di-pyrimidine hydrazines (dimers).

-

-

Reflux & Conversion: Remove the ice bath and heat the mixture to reflux (78°C) for 2–4 hours. Monitor completion via TLC (Ethyl Acetate:Hexane, 1:1).

-

Isolation: Cool the mixture to 4°C overnight. Filter the resulting precipitate under a vacuum and wash with ice-cold ethanol to remove residual hydrazine and unreacted starting material. Dry under a high vacuum to yield the solid hydrazinylpyrimidine.

Protocol B: N NMR Tautomer Assignment Workflow

This protocol utilizes indirect detection to bypass the need for expensive

-

Sample Preparation: Dissolve 25–30 mg of the purified hydrazinylpyrimidine in 0.6 mL of anhydrous DMSO-

.-

Causality: Anhydrous conditions are absolute prerequisites. Trace water accelerates intermolecular proton exchange, which broadens the N-H signals and destroys the

-coupling information required to identify the tautomer.

-

-

1D

H NMR Acquisition: Acquire a standard proton spectrum to identify the exchangeable N-H and NH -

2D

H--

Validation: This definitively identifies directly bonded N-H groups, allowing the differentiation of primary (-NH

) and secondary (-NH-) amines.

-

-

2D

H--

Validation: This maps the connectivity of the entire pyrimidine ring. If the exocyclic nitrogen shows long-range coupling to the ring protons while the endocyclic nitrogens do not, the molecule is locked in the amino (hydrazino) form[2].

-

Implications for Drug Development

Understanding the exact tautomeric state of hydrazinylpyrimidines is not merely an academic exercise; it is a critical component of rational drug design. The spatial arrangement of hydrogen bond donors (N-H) and acceptors (N:) dictates how the molecule interacts with the hinge region of kinase enzymes or the active sites of microbial targets. By utilizing the combined NMR and DFT workflow described above, drug development professionals can confidently map the pharmacophore, eliminating the "trial and error" associated with ambiguous tautomeric mixtures and accelerating the path to lead optimization.

References

-

Ghiviriga, I., El-Dien, B. M., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 7(19), 4110-4119. Verified URL:[Link]

-

Deev, S. L., Khalymbadzha, I. A., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(46), 26856-26879. Verified URL:[Link]

Sources

Application Note: 2-Hydrazinyl-4,6-dimethoxypyrimidine in the Synthesis of Fused Heterocycles

Executive Summary

2-Hydrazinyl-4,6-dimethoxypyrimidine (CAS: 13223-30-8) is a highly versatile, bis-nucleophilic building block widely utilized in the pharmaceutical and agrochemical industries. Its primary strategic value lies in its ability to undergo rapid oxidative or electrophilic cyclization to form[1,2,4]triazolo[1,5-a]pyrimidine scaffolds[1]. These fused bicyclic systems are the core pharmacophores of numerous acetolactate synthase (ALS) inhibiting herbicides (e.g., Florasulam analogs) and bioactive pharmaceutical candidates[2][3]. This technical guide details the mechanistic rationale, synthetic protocols, and thermodynamic considerations required to effectively utilize this intermediate.

Chemical Profile & Mechanistic Significance

The strategic utility of 2-hydrazinyl-4,6-dimethoxypyrimidine stems from the differential nucleophilicity of its hydrazine moiety. The terminal nitrogen (

A critical mechanistic feature of this system is the Dimroth Rearrangement . Initial cyclization typically yields the kinetically favored [1,2,4]triazolo[4,3-a]pyrimidine derivative. However, due to severe steric hindrance between the 5-methoxy group of the pyrimidine ring and the newly formed triazole ring, this intermediate is thermodynamically unstable. Upon the application of heat or mild base, the pyrimidine ring opens and recyclizes, transferring the substituents to form the thermodynamically stable [1,2,4]triazolo[1,5-a]pyrimidine isomer[1].

Synthetic workflow from starting material to [1,5-a]triazolopyrimidines via Dimroth rearrangement.

Protocol 1: Green Synthesis of 2-Hydrazinyl-4,6-dimethoxypyrimidine

Traditionally, this intermediate was synthesized using organic solvents. However, a highly efficient, self-validating heterogeneous reaction in an aqueous medium has been developed, capitalizing on the differential solubility of the starting material and the product[4].

Rationale: 4,6-Dimethoxy-2-methanesulfonylpyrimidine (or the 2-chloro analog) has low solubility in water. As the reaction with hydrazine hydrate proceeds, the resulting 2-hydrazinyl-4,6-dimethoxypyrimidine also precipitates out of the aqueous system. This prevents over-alkylation (dimerization) and allows for isolation via simple filtration without complex chromatography[4].

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 100 mL of deionized water. Add 0.1 mol of 4,6-dimethoxy-2-methanesulfonylpyrimidine. The mixture will form a suspension.

-

Reagent Addition: Slowly add 0.25 mol (2.5 equivalents) of 80% hydrazine hydrate dropwise at room temperature. Causality: An excess of hydrazine is critical to outcompete the newly formed product from reacting with unreacted starting material, which would form an unwanted bis-pyrimidinyl hydrazine dimer.

-

Reaction Execution: Heat the suspension to 50–60 °C under continuous mechanical stirring for 4 hours.

-

Validation Check: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material spot should disappear, replaced by a highly polar baseline-adjacent spot (the hydrazine product).

-

Isolation: Cool the reaction mixture to 5–10 °C using an ice bath to maximize precipitation. Filter the white crystalline solid under a vacuum.

-

Purification: Wash the filter cake with 20 mL of ice-cold water to remove residual hydrazine and highly water-soluble byproducts. Dry under a vacuum at 45 °C to constant weight. (Expected Yield: 85-92%).

Protocol 2: Cyclization to 2-Amino-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine

This protocol demonstrates the conversion of the hydrazine intermediate into a functionalized triazolopyrimidine (CAS: 13223-43-3) using cyanogen bromide.

Step-by-Step Methodology:

-

Preparation: Dissolve 0.05 mol of 2-hydrazinyl-4,6-dimethoxypyrimidine in 150 mL of methanol.

-

Electrophilic Addition: Cool the solution to 0 °C. Add 0.055 mol of cyanogen bromide (BrCN) in small portions. Safety Note: BrCN is highly toxic; perform strictly in a fume hood.

-

Cyclization: Stir the mixture at room temperature for 2 hours. The terminal amine of the hydrazine attacks the nitrile carbon, forming the [4,3-a] kinetic intermediate.

-

Dimroth Rearrangement: Add a mild base (e.g., 0.06 mol of sodium bicarbonate) and heat the mixture to reflux (approx. 65 °C) for 3 hours. Causality: The base deprotonates the intermediate, facilitating the ring-opening and subsequent ring-closure that relieves the steric clash of the 5-methoxy group, yielding the [1,5-a] thermodynamic isomer.

-

Workup: Concentrate the methanol under reduced pressure. Add 100 mL of water to the residue to precipitate the product. Filter, wash with water, and dry to obtain 2-amino-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine.

Quantitative Data: Cyclization Reagent Comparison

The choice of electrophile dictates the substituent at the 2-position of the resulting triazole ring. The table below summarizes the quantitative expectations for various cyclization pathways starting from 2-hydrazinyl-4,6-dimethoxypyrimidine.

| Cyclization Reagent | Triazole Substituent (C-2) | Intermediate Formed | Final Isomer (Post-Dimroth) | Typical Yield |

| Triethyl Orthoformate | -H (Proton) | [4,3-a] pyrimidine | [1,5-a] pyrimidine | 78 - 85% |

| Cyanogen Bromide | -NH₂ (Amino) | [4,3-a] pyrimidine | [1,5-a] pyrimidine | 82 - 89% |

| Carbon Disulfide / Base | -SH (Thiol) | [4,3-a] pyrimidine | [1,5-a] pyrimidine | 70 - 75% |

| Trifluoroacetic Anhydride | -CF₃ (Trifluoromethyl) | [4,3-a] pyrimidine | [1,5-a] pyrimidine | 65 - 72% |

Troubleshooting & Best Practices

-

Incomplete Dimroth Rearrangement: If NMR analysis (specifically the shifting of the methoxy proton peaks) indicates a mixture of [4,3-a] and [1,5-a] isomers, the Dimroth rearrangement is incomplete. Solution: Extend the reflux time and ensure the pH is sufficiently basic (pH 8-9) to catalyze the ring-opening step.

-

Oxidation of Hydrazine: 2-Hydrazinyl-4,6-dimethoxypyrimidine is susceptible to oxidation upon prolonged exposure to air, turning yellow or brown. Solution: Store the intermediate under an inert argon or nitrogen atmosphere at 2–8 °C if not used immediately in the subsequent cyclization step.

References

-

Sigma-Aldrich. 2-hydrazinyl-4,6-dimethoxypyrimidine | 13223-30-8. Sigma-Aldrich.[Link]

- Google Patents. JP3259196B2 - Method for producing 2-hydrazino-4,6-dimethoxypyrimidine.

- Google Patents. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.

-

Semantic Scholar. SYNTHESIS, CRYSTAL STRUCTURE AND HERBICIDAL ACTIVITY OF A SERIES OF [1,2,4]TRIAZOLO[1,5-a]PYRIMIDINE-2-SULFONAMIDE COMPOUNDS. Semantic Scholar.[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 4. JP3259196B2 - Method for producing 2-hydrazino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

Application Note: Synthesis and Characterization of Pyrazolyl-Pyrimidine Hybrids via Cyclocondensation of 2-Hydrazinyl-4,6-dimethoxypyrimidine with Diketones

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of pyrimidine-pyrazole hybrids is a critical workflow in the development of novel therapeutics, particularly for anti-inflammatory, antimicrobial, and anticancer applications[1],[2]. This application note details the optimized protocol for the cyclocondensation of 2-hydrazinyl-4,6-dimethoxypyrimidine with 1,3-diketones. By leveraging acid-catalyzed dehydration in protic solvents, this methodology ensures high-yield, regioselective formation of 1-(4,6-dimethoxypyrimidin-2-yl)-1H-pyrazole derivatives.

Mechanistic Insights & Experimental Rationale (E-E-A-T)

The reaction between 2-hydrazinyl-4,6-dimethoxypyrimidine and a 1,3-diketone (such as acetylacetone) proceeds via a classic Knorr pyrazole synthesis pathway[3]. Understanding the causality behind the reagent choices is essential for troubleshooting and scaling the reaction:

-

Catalyst Selection & Electrophilic Activation: The addition of a catalytic amount of an acid (e.g., glacial acetic acid or concentrated HCl) is critical. The acid protonates the carbonyl oxygen of the diketone, significantly enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The terminal nitrogen (primary amine) of the hydrazine group is highly nucleophilic and attacks the activated carbonyl, forming a hydrazone intermediate.

-

Cyclization & Aromatization: Intramolecular nucleophilic attack by the secondary nitrogen on the remaining carbonyl group, followed by the elimination of two water molecules, drives the formation of the highly stable aromatic pyrazole ring.

-

Solvent Dynamics: Absolute ethanol is selected as the solvent because its boiling point (78 °C) provides the optimal thermal energy for reflux without degrading the methoxy substituents on the pyrimidine ring. Furthermore, ethanol facilitates the spontaneous precipitation of the highly crystalline pyrazolyl-pyrimidine product upon cooling, simplifying downstream isolation[3].

Reaction workflow for the cyclocondensation of 2-hydrazinyl-4,6-dimethoxypyrimidine with diketones.

Experimental Protocols

Self-Validating System: This protocol includes integrated quality control checkpoints (TLC and visual solubility cues) to ensure reaction completion and product purity without requiring immediate LC-MS validation.

Materials Required:

-

2-Hydrazinyl-4,6-dimethoxypyrimidine (1.0 equiv, 10 mmol)

-

1,3-Diketone (e.g., Acetylacetone) (1.2 equiv, 12 mmol)

-

Absolute Ethanol (20-30 mL)

-

Concentrated HCl or Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-hydrazinyl-4,6-dimethoxypyrimidine (10 mmol) in 20 mL of absolute ethanol.

-

Activation: Add the 1,3-diketone (12 mmol) to the suspension. The slight molar excess of the diketone ensures complete consumption of the more valuable hydrazine building block.

-

Catalysis: Add 2-3 drops of concentrated HCl. Validation Check: The solution should clarify slightly as the acid catalyzes the initial hydrazone formation[1].

-

Reflux: Attach a reflux condenser and heat the mixture to 78–80 °C in an oil bath for 3 to 5 hours.

-

Monitoring (Self-Validation): After 3 hours, perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the baseline hydrazine spot and the appearance of a high-Rf UV-active spot confirms reaction completion.

-

Workup: Remove the heat and allow the reaction mixture to cool to room temperature. Pour the mixture over 50 g of crushed ice while stirring vigorously.

-

Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold distilled water (2 × 10 mL) to remove unreacted diketone and acid traces.

-

Purification: Recrystallize the crude product from hot ethanol. Dry the purified crystals in a vacuum desiccator over anhydrous CaCl₂.

Data Presentation: Substrate Scope and Analytical Summaries

The reaction demonstrates broad tolerance for various diketones. Below is a summary of typical quantitative data obtained using this protocol.

| Substrate (1,3-Diketone) | Product Formed | Reaction Time (h) | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) |

| Acetylacetone | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,6-dimethoxypyrimidine | 3.0 | 85-90 | 112-114 | 1605 (C=N), 1570 (C=C) |

| Benzoylacetone | 2-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)-4,6-dimethoxypyrimidine | 4.5 | 78-82 | 145-147 | 1610 (C=N), 1585 (C=C) |

| Dibenzoylmethane | 2-(3,5-Diphenyl-1H-pyrazol-1-yl)-4,6-dimethoxypyrimidine | 5.0 | 70-75 | 188-190 | 1615 (C=N), 1590 (C=C) |

| Ethyl Acetoacetate * | 1-(4,6-Dimethoxypyrimidin-2-yl)-3-methyl-1H-pyrazol-5(4H)-one | 4.0 | 65-70 | 210-212 | 1710 (C=O), 1600 (C=N) |

*Note: Reaction with β-keto esters like ethyl acetoacetate yields pyrazolone derivatives rather than fully aromatic pyrazoles.

Biological Relevance & Downstream Applications

Pyrazolyl-pyrimidine hybrids synthesized via this route are highly valued in drug discovery. The 4,6-dimethoxypyrimidine moiety enhances lipophilicity and cellular permeability, while the pyrazole core acts as a potent pharmacophore capable of forming hydrogen bonds with target enzymes. Specifically, these scaffolds are frequently investigated as dual inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), effectively shutting down the arachidonic acid inflammatory cascade without the gastrointestinal side effects typical of traditional NSAIDs.

Dual inhibition of COX-2 and 5-LOX pathways by pyrazolyl-pyrimidine derivatives.

References

- Title: Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives.

- Title: Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.

- Title: Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.

Sources

- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: 2-Hydrazinyl-4,6-dimethoxypyrimidine in Modern Medicinal Chemistry

This guide provides an in-depth exploration of 2-Hydrazinyl-4,6-dimethoxypyrimidine, a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, particularly the reactive hydrazinyl group appended to an electron-rich dimethoxypyrimidine core, make it a valuable precursor for the synthesis of a diverse array of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comprehensive overview of its applications.

Introduction: The Strategic Advantage of the 2-Hydrazinyl-4,6-dimethoxypyrimidine Core

The pyrimidine ring is a cornerstone in the design of therapeutic agents, owing to its presence in nucleobases and its ability to mimic the purine scaffold, a key component of ATP. This mimicry allows pyrimidine derivatives to competitively inhibit ATP-dependent enzymes like kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2] The 2-Hydrazinyl-4,6-dimethoxypyrimidine scaffold offers a strategic advantage by providing a reactive handle—the hydrazinyl moiety—for facile chemical modification, enabling the exploration of vast chemical space to optimize biological activity and pharmacokinetic properties.

The electron-donating methoxy groups at the 4 and 6 positions enhance the electron density of the pyrimidine ring, influencing its reactivity and interaction with biological targets. The hydrazinyl group, a potent nucleophile, readily reacts with electrophiles such as aldehydes, ketones, and acylating agents to form stable hydrazones and hydrazides, respectively. This versatility has been exploited to develop compounds with a wide spectrum of pharmacological activities, including kinase inhibition, antimicrobial effects, and even therapeutic potential in diabetic retinopathy.[3][4][5]

Applications in Kinase Inhibition: Targeting Dysregulated Cell Signaling

Protein kinases are a major class of drug targets in oncology and other diseases characterized by aberrant cell signaling.[1][6] The pyrimidine core of 2-Hydrazinyl-4,6-dimethoxypyrimidine serves as an excellent starting point for the design of kinase inhibitors due to its structural similarity to the adenine base of ATP, allowing it to bind to the ATP-binding pocket of kinases.[2]

Rationale for Kinase Inhibitor Design

The development of kinase inhibitors based on this scaffold often involves the synthesis of a library of derivatives where the hydrazinyl group is condensed with various aromatic or heteroaromatic aldehydes to form hydrazones. These appended aryl groups can then interact with specific amino acid residues in the kinase active site, conferring potency and selectivity.

Sources

- 1. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Cyclocondensation reactions involving 2-Hydrazinyl-4,6-dimethoxypyrimidine

Application Note: Cyclocondensation Reactions Involving 2-Hydrazinyl-4,6-dimethoxypyrimidine for the Synthesis of Fused Heterocycles

Executive Summary

2-Hydrazinyl-4,6-dimethoxypyrimidine (CAS 13223-30-8) is a highly valuable binucleophilic building block utilized extensively in the synthesis of fused bicyclic heterocycles[1]. In drug development, the triazolo-pyrimidine scaffold is highly prized as a purine isostere, exhibiting potent kinase inhibition, antimicrobial, and antitumor properties[2][3]. This application note provides a comprehensive guide to the cyclocondensation of 2-hydrazinyl-4,6-dimethoxypyrimidine with one-carbon electrophiles. Crucially, it details the mechanistic divergence between the kinetically controlled [1,2,4]triazolo[4,3-a]pyrimidine products and their thermodynamically stable [1,2,4]triazolo[1,5-a]pyrimidine counterparts via the Dimroth rearrangement[3][4].

Mechanistic Principles: Kinetic vs. Thermodynamic Control

The dual reactivity of 2-hydrazinyl-4,6-dimethoxypyrimidine stems from its multiple nucleophilic nitrogen centers. The exocyclic hydrazine moiety features a highly nucleophilic primary amine (-NH₂), while the pyrimidine ring contains electron-deficient endocyclic nitrogens (N1/N3), whose nucleophilicity is subtly enhanced by the resonance-donating 4,6-dimethoxy groups.

-

Kinetic Cyclization: Upon introduction of a one-carbon electrophile (e.g., triethyl orthoformate or carbon disulfide), the primary amine of the hydrazine group initiates a nucleophilic attack[2]. Subsequent intramolecular cyclization occurs rapidly at the adjacent endocyclic pyrimidine nitrogen. This pathway requires lower activation energy, yielding the kinetically favored 5,7-dimethoxy-[1,2,4]triazolo[4,3-a]pyrimidine[2].

-

Thermodynamic Isomerization (Dimroth Rearrangement): The resulting [4,3-a] isomer is often sterically strained and less stable[4]. When subjected to basic conditions or prolonged thermal stress, the molecule undergoes a Dimroth rearrangement[4][5]. This proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism[3]. The hydroxide ion attacks the electron-deficient pyrimidine carbon, prompting the cleavage of the N1-C2 bond. The transient ring-opened intermediate then recyclizes onto the exocyclic nitrogen, yielding the thermodynamically stable 5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine[3][5].

Mechanistic pathway of the Dimroth rearrangement from the kinetic to the thermodynamic isomer.

Quantitative Data Presentation: Reaction Profiling

The choice of electrophile and reaction conditions directly dictates the isolated isomer. Table 1 summarizes the optimized parameters for directing the cyclocondensation pathway.

Table 1: Reagent Selection and Isomeric Product Distribution

| One-Carbon Electrophile | Reaction Conditions | Primary Product (Kinetic) | Rearrangement Product (Thermodynamic) |

| Triethyl Orthoformate | Reflux, 2-4 h, neat or in EtOH | 5,7-Dimethoxy-[1,2,4]triazolo[4,3-a]pyrimidine | 5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine |

| Carbon Disulfide (CS₂) | Pyridine/KOH, Reflux, 6 h | 5,7-Dimethoxy-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol | Rearrangement requires strong base/heat |

| Cyanogen Bromide (BrCN) | EtOH, RT to 60°C, 3 h | 3-Amino-5,7-dimethoxy-[1,2,4]triazolo[4,3-a]pyrimidine | 2-Amino-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine |

Experimental Protocols

Protocol A: Synthesis of 5,7-Dimethoxy-[1,2,4]triazolo[4,3-a]pyrimidine (Kinetic Control)

-

Reagent Mixing: Charge a dry 100 mL round-bottom flask with 2-hydrazinyl-4,6-dimethoxypyrimidine (10.0 mmol) and triethyl orthoformate (15.0 mmol).

-

Causality: Triethyl orthoformate acts as both the one-carbon electrophile and a dehydrating agent, driving the equilibrium forward by consuming the water byproduct.

-

-

Cyclocondensation: Heat the mixture to a gentle reflux (80–90°C) for 3 hours under an inert nitrogen atmosphere.

-

Causality: Mild heating provides sufficient activation energy for the initial hydrazone formation and subsequent cyclization without triggering premature ring-opening and rearrangement[2].

-

-

Isolation: Cool the reaction mixture to 0–5°C in an ice bath. The kinetic product will precipitate. Filter the solid under vacuum and wash with cold ethanol (2 × 10 mL). Dry under a vacuum to afford the [4,3-a] isomer.

Protocol B: Base-Promoted Dimroth Rearrangement to the[1,5-a] Isomer (Thermodynamic Control)

-

Base Treatment: Suspend the isolated 5,7-dimethoxy-[1,2,4]triazolo[4,3-a]pyrimidine (5.0 mmol) in 20 mL of a 10% aqueous NaOH solution.

-

Causality: The hydroxide ion acts as a potent nucleophile, attacking the electron-deficient pyrimidine carbon to initiate the ANRORC ring-opening process[3].

-

-

Thermal Isomerization: Heat the suspension at reflux for 2 hours. The suspension will typically clarify as the ring-opened intermediate forms a soluble sodium salt.

-

Neutralization & Recovery: Cool the mixture to room temperature and carefully neutralize with 1M HCl to pH 7.

-

Causality: Neutralization protonates the intermediate, driving the final re-aromatization and promoting the precipitation of the newly formed, charge-neutral [1,5-a] isomer[5].

-

-

Self-Validation & Analysis: Filter the precipitate and recrystallize from ethanol.

-

System Validation: To confirm the completion of the Dimroth rearrangement, analyze the product via HPLC and ¹H NMR. The [1,5-a] isomer exhibits a distinct bathochromic shift in its UV absorption maximum compared to the [4,3-a] precursor due to extended, planar conjugation[4]. Furthermore, ¹H NMR will show a characteristic shift in the triazole proton (typically around δ 8.3–9.4 ppm) due to the altered electronic environment[2][3].

-

Step-by-step experimental workflow for synthesizing and rearranging triazolo-pyrimidine isomers.

References

-

Rashad, A. E., et al. "A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines." Current Organic Chemistry, 2022. URL: [Link]

-

Hamed, A. A., et al. "The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines." Journal of Chemical Research, 2008. URL: [Link]

-

"Synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of [1,2,4]-triazolo[4,3-a]pyrimidines: A theoretical and NMR study." ResearchGate, 2013. URL: [Link]

-

Shiri, A., et al. "Dimroth rearrangement-based synthesis of novel derivatives of [1,3]selenazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture." Molecular Diversity, 2022. URL: [Link]

Sources

- 1. 2-Hydrazinyl-4,6-dimethoxypyrimidine | 13223-30-8 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Dimroth rearrangement-based synthesis of novel derivatives of [1,3]selenazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-N Bond Formation Using Hydrazinylpyrimidines

For Researchers, Scientists, and Drug Development Professionals

Abstract